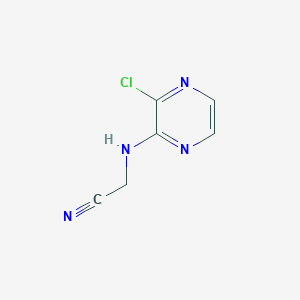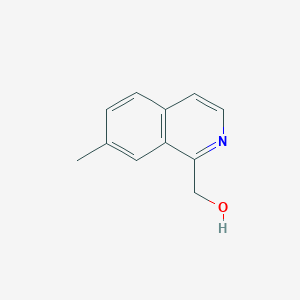
(7-Methylisoquinolin-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Methylisoquinolin-1-yl)methanol is an organic compound with the molecular formula C11H11NO. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by a methyl group attached to the seventh position of the isoquinoline ring and a methanol group attached to the first position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methylisoquinolin-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Methylation: The isoquinoline undergoes a methylation reaction to introduce a methyl group at the seventh position. This can be achieved using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Hydroxymethylation: The methylated isoquinoline is then subjected to a hydroxymethylation reaction to introduce the methanol group at the first position. This can be done using formaldehyde (CH2O) and a reducing agent like sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed .
化学反应分析
Types of Reactions: (7-Methylisoquinolin-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: (7-Methylisoquinolin-1-yl)carboxylic acid.
Reduction: (7-Methylisoquinolin-1-yl)methane.
Substitution: Various substituted isoquinolines depending on the electrophile used.
科学研究应用
(7-Methylisoquinolin-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (7-Methylisoquinolin-1-yl)methanol involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Isoquinoline: The parent compound without the methyl and methanol groups.
7-Methylisoquinoline: Similar structure but lacks the methanol group.
1-Isoquinolinemethanol: Similar structure but lacks the methyl group.
Uniqueness: (7-Methylisoquinolin-1-yl)methanol is unique due to the presence of both the methyl and methanol groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
(7-methylisoquinolin-1-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-2-3-9-4-5-12-11(7-13)10(9)6-8/h2-6,13H,7H2,1H3 |
InChI 键 |
VSQFNWRYJLAQDR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=CN=C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


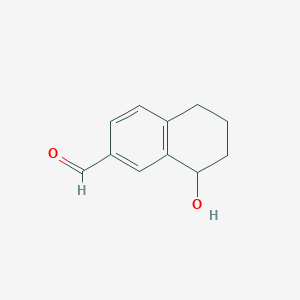
![5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine](/img/structure/B11914591.png)
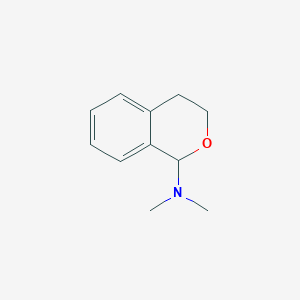
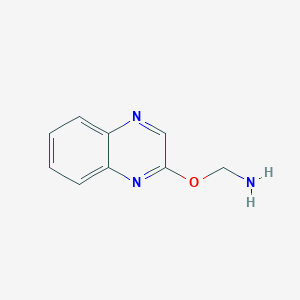
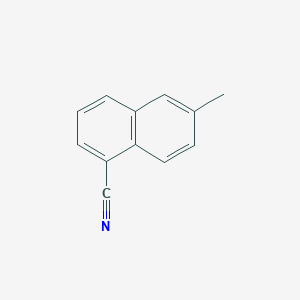
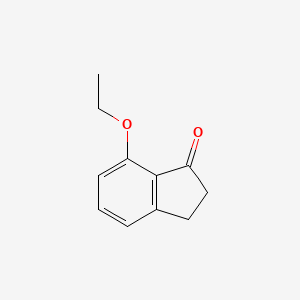
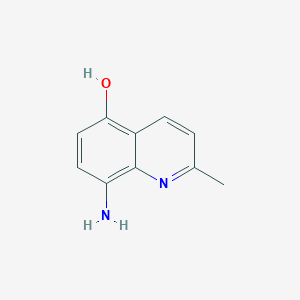
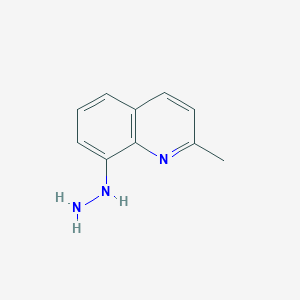

![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
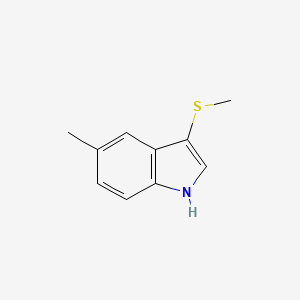

![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)
